3-methoxy-N-methyl-2-nitroaniline
Overview
Description
3-Methoxy-N-methyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-methyl-2-nitroaniline typically involves nitration and methylation reactions. One common method is the nitration of 3-methoxyaniline, followed by methylation of the resulting nitroaniline. The nitration process involves treating 3-methoxyaniline with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Reduction: 3-methoxy-N-methyl-2-aminoaniline.
Oxidation: Corresponding quinones.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-N-methyl-2-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-2-nitroaniline depends on its chemical interactions with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups influence the compound’s solubility and reactivity, affecting its interaction with molecular targets and pathways .
Comparison with Similar Compounds
2-Methyl-3-nitroaniline: Similar structure but lacks the methoxy group.
4-Methoxy-2-nitroaniline: Similar structure but with different substitution pattern.
N-Methyl-4-nitroaniline: Similar structure but with different substitution pattern.
Uniqueness: 3-Methoxy-N-methyl-2-nitroaniline is unique due to the specific combination of methoxy, methyl, and nitro groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
3-methoxy-N-methyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-6-4-3-5-7(13-2)8(6)10(11)12/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKJIVQOMVSADW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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